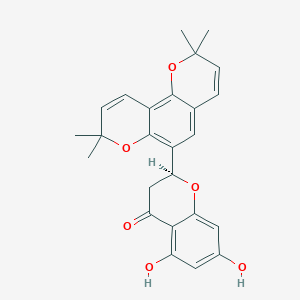
Sanggenol O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sanggenol O is an isoprenylated flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). It is known for its hepatoprotective and neuroprotective activities, making it a subject of interest in pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sanggenol O can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root bark of Morus alba using various chromatographic techniques, including silica gel, ODS, and Sephadex LH-20 column chromatography . These methods allow for the isolation and purification of this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Sanggenol O undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Sanggenol O has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, this compound is investigated for its hepatoprotective and neuroprotective activities . In medicine, it is explored for its potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders . In industry, this compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Sanggenol O involves its interaction with various molecular targets and pathways. It has been shown to inhibit the main protease of SARS-CoV-2 through allosteric inhibition, affecting the active site and triggering structural changes . Additionally, this compound exerts its hepatoprotective and neuroprotective effects by modulating oxidative stress and inflammatory pathways .
Comparaison Avec Des Composés Similaires
Sanggenol O is similar to other isoprenylated flavonoids such as Sanggenol A, Sanggenol L, and Sanggenon F . this compound is unique due to its specific structural features and potent biological activities. Unlike other similar compounds, this compound has shown significant potential in inhibiting the main protease of SARS-CoV-2, making it a promising candidate for antiviral drug development .
List of Similar Compounds:- Sanggenol A
- Sanggenol L
- Sanggenon F
- Kuwanon T
- Cyclomorusin
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique structural properties and potent biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. As research continues, this compound holds promise for the development of new therapeutic agents and drugs.
Propriétés
Formule moléculaire |
C25H24O6 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2S)-5,7-dihydroxy-2-(2,2,8,8-tetramethylpyrano[2,3-f]chromen-6-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H24O6/c1-24(2)7-5-13-9-16(23-15(22(13)30-24)6-8-25(3,4)31-23)19-12-18(28)21-17(27)10-14(26)11-20(21)29-19/h5-11,19,26-27H,12H2,1-4H3/t19-/m0/s1 |
Clé InChI |
NJVSYIMNJLJFLD-IBGZPJMESA-N |
SMILES isomérique |
CC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)C |
SMILES canonique |
CC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)C4CC(=O)C5=C(C=C(C=C5O4)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















